molecular formula C11H16BrNO4S B11767337 (2S,5R,6S)-Methyl 6-bromo-6-((R)-1-hydroxyethyl)-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate CAS No. 80629-46-5

(2S,5R,6S)-Methyl 6-bromo-6-((R)-1-hydroxyethyl)-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B11767337
CAS No.: 80629-46-5
M. Wt: 338.22 g/mol
InChI Key: MZTLZEMREVFOOE-JUQFDLSGSA-N
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Description

(2S,5R,6S)-Methyl 6-bromo-6-(®-1-hydroxyethyl)-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R,6S)-Methyl 6-bromo-6-(®-1-hydroxyethyl)-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. The key steps often include:

    Formation of the bicyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Bromination: Introduction of the bromine atom at the desired position using brominating agents such as N-bromosuccinimide (NBS).

    Hydroxylation: Introduction of the hydroxyl group using reagents like osmium tetroxide (OsO4) or other hydroxylating agents.

    Esterification: Formation of the methyl ester group through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2S,5R,6S)-Methyl 6-bromo-6-(®-1-hydroxyethyl)-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as sodium azide (NaN3), sodium methoxide (NaOMe)

Major Products

    Oxidation: Ketones or aldehydes

    Reduction: De-brominated compounds

    Substitution: Compounds with substituted functional groups

Scientific Research Applications

(2S,5R,6S)-Methyl 6-bromo-6-(®-1-hydroxyethyl)-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antibiotic or antiviral agent due to its unique structure and functional groups.

    Biological Studies: Used in research to understand its interaction with biological molecules and pathways.

    Industrial Applications: Potential use in the synthesis of other complex organic compounds and as a precursor in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of (2S,5R,6S)-Methyl 6-bromo-6-(®-1-hydroxyethyl)-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Penicillin derivatives: Similar bicyclic structure with a sulfur atom.

    Cephalosporins: Another class of β-lactam antibiotics with a similar core structure.

    Carbapenems: Broad-spectrum antibiotics with a bicyclic structure.

Uniqueness

(2S,5R,6S)-Methyl 6-bromo-6-(®-1-hydroxyethyl)-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate is unique due to its specific stereochemistry and functional groups, which can impart distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

80629-46-5

Molecular Formula

C11H16BrNO4S

Molecular Weight

338.22 g/mol

IUPAC Name

methyl (2S,5R,6S)-6-bromo-6-[(1R)-1-hydroxyethyl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C11H16BrNO4S/c1-5(14)11(12)8(16)13-6(7(15)17-4)10(2,3)18-9(11)13/h5-6,9,14H,1-4H3/t5-,6+,9-,11+/m1/s1

InChI Key

MZTLZEMREVFOOE-JUQFDLSGSA-N

Isomeric SMILES

C[C@H]([C@]1([C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)OC)Br)O

Canonical SMILES

CC(C1(C2N(C1=O)C(C(S2)(C)C)C(=O)OC)Br)O

Origin of Product

United States

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